4-Bromo-3-chloro-2-fluorobenzaldehyde
Overview
Description
4-Bromo-3-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a solid compound that is typically used as an intermediate in organic synthesis. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, making it a valuable building block in the synthesis of various complex molecules .
Mechanism of Action
Target of Action
Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
4-Bromo-3-chloro-2-fluorobenzaldehyde has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . It has also been used in the synthesis of fluorostilbenes and benzyl amine-based histamine H3 antagonists having serotonin reuptake activity .
Pharmacokinetics
The polarity of the solvent has been found to influence the ir spectra of compounds, which could potentially impact the bioavailability .
Result of Action
Substituted chalcones obtained by using benzaldehyde derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the polarity of the solvent can influence the IR spectra of the compound .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-chloro-2-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of Schiff bases through condensation reactions. These Schiff bases often exhibit antimicrobial properties, making this compound a valuable intermediate in the development of antibacterial agents . The compound’s interactions with enzymes such as oxidoreductases and transferases are crucial for its role in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in cell proliferation and survival . Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent and non-covalent binding. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the overall metabolic flux and levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the bromination, chlorination, and fluorination of benzaldehyde derivatives. For instance, starting with 4-bromo-2-fluorobenzaldehyde, chlorination can be carried out using chlorine gas in the presence of a catalyst . Another method involves the use of 4-bromo-2-fluorobenzyl alcohol, which is oxidized to the aldehyde using oxidizing agents like manganese dioxide (MnO2) in the presence of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Bromo-3-chloro-2-fluorobenzoic acid.
Reduction: 4-Bromo-3-chloro-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorobenzaldehyde is utilized in a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-3-fluorobenzaldehyde: Similar in structure but with different substitution patterns.
4-Bromo-2-fluorobenzaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.
2-Bromo-4-chloro-5-fluorobenzaldehyde: Another isomer with different positions of the halogen atoms.
Uniqueness
4-Bromo-3-chloro-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSKLGAULKIGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1696224-75-5 | |
Record name | 4-Bromo-3-chloro-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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